1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone
Overview
Description
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.
Preparation Methods
The synthesis of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone typically involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate. The structural elucidation of the synthesized compound is verified through spectroscopic data analysis .
Chemical Reactions Analysis
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone has been studied for its antimicrobial and antibiofilm activities . It has shown significant efficacy against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. The compound has also demonstrated potential in inhibiting biofilm formation, which is crucial for preventing chronic infections . Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction analyses have indicated promising drug-like properties .
Mechanism of Action
The mechanism of action of 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone involves the disruption of microbial cell membranes. This is evidenced by the protein leakage assay, where the compound causes the release of cellular proteins from bacteria, leading to cell membrane damage . The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with membrane proteins and enzymes.
Comparison with Similar Compounds
1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone can be compared with other quinoline derivatives such as 4-hydroxy-2-quinolones and quinoxaline-containing drugs . While these compounds share a similar quinoline backbone, this compound is unique due to its specific substitution pattern and methoxy group at the 7-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry. Its unique chemical structure, diverse reactivity, and promising biological activities make it a valuable candidate for further research and development. Future studies may focus on optimizing its synthesis, exploring its full range of biological activities, and developing it into a potential therapeutic agent.
Properties
IUPAC Name |
1-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(21)13-3-5-14(6-4-13)20-17-9-10-19-18-11-15(22-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSUYNBULYZHJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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